7-Deoxypaclitaxel

描述

Overview of Taxane (B156437) Diterpenoids and Paclitaxel (B517696) as a Precursor for Research Analogues

Taxanes are a class of naturally occurring diterpenoid compounds originally found in plants of the Taxus genus, commonly known as yew trees. mdpi.com The most prominent and clinically significant member of this family is paclitaxel, which was first isolated in the 1960s from the bark of the Pacific yew, Taxus brevifolia. mdpi.com Its structure was fully characterized in 1971. mdpi.comnih.gov Paclitaxel's unique mechanism of action, which involves stabilizing microtubules and thereby arresting cell division, established it as a vital chemotherapy agent for various cancers. ontosight.ainih.gov

The complex and unique diterpene structure of paclitaxel has made it a foundational molecule, or precursor, for the development of numerous research analogues. nih.govvt.edu The process often involves semi-synthesis, where a naturally sourced core structure, such as baccatin (B15129273) III or 10-deacetylbaccatin III, is chemically modified to create new compounds. nih.gov This approach has led to the successful development of other clinically used taxanes, including docetaxel (B913) and cabazitaxel, which were designed to improve upon the properties of paclitaxel. mdpi.comnih.gov The intensive investigation into paclitaxel has resulted in the discovery and synthesis of over 400 related taxoids, each contributing to a deeper understanding of this important class of molecules. nih.gov

Rationale for Investigating 7-Deoxypaclitaxel as a Modified Taxane Structure

The rationale for synthesizing and studying this compound stems directly from structure-activity relationship (SAR) studies aimed at identifying which parts of the paclitaxel molecule are essential for its biological function. Early research indicated that certain positions on the taxane core could be modified without a significant loss of cytotoxic activity. acs.orgump.edu.pl

Specifically, the hydroxyl group at the C7 position was identified as a non-critical component for the molecule's ability to bind to microtubules. acs.orgru.nl This hypothesis suggested that removing or modifying this functional group would likely preserve the compound's core activity. acs.orgresearchgate.net Researchers were motivated to create 7-deoxy analogues to test this theory and to explore whether such a modification could lead to compounds with improved pharmacological profiles, such as enhanced activity against drug-resistant cancer cells or altered interactions with efflux pumps like P-glycoprotein. ku.eduacs.org

Subsequent research confirmed this rationale. Studies demonstrated that this compound retained potent biological activity, exhibiting cytotoxicity comparable to or, in some assays, even greater than that of paclitaxel itself. ru.nlku.edu This validated the initial hypothesis that the C7-hydroxyl group is not essential for activity and solidified the importance of investigating deoxy-analogues in the quest for improved taxane therapeutics.

Historical Context of Taxane Chemical Modifications and Structure-Activity Relationship Studies

The history of taxane modification is intrinsically linked to the discovery and development of paclitaxel. After its isolation in the 1960s and structural elucidation in 1971, initial progress was measured. nih.gov A pivotal moment came in 1979 with the discovery of its unique mechanism of action as a promoter of tubulin assembly, which dramatically increased scientific interest in the compound. nih.govwisc.edu

This discovery launched extensive SAR studies to map the functional importance of each part of the paclitaxel molecule. ump.edu.plresearchgate.net These early investigations established several key principles: the N-acyl group and the phenyl group in the C13 side chain were deemed essential, as was the free hydroxyl group at the C2' position. ump.edu.pl Similarly, the oxetane (B1205548) ring was found to be crucial for activity. acs.org

Conversely, these studies also revealed that other positions were more tolerant to modification. The functional groups at the C7 and C10 positions, for instance, could be removed or altered without a significant loss of cytotoxicity. acs.orgump.edu.pl This foundational knowledge guided the strategic chemical modification of paclitaxel, paving the way for the logical design and semi-synthesis of a vast number of analogues, including this compound, as researchers sought to refine the therapeutic potential of the taxane scaffold. rsc.orgcapes.gov.br

Research Findings

The following tables summarize key chemical and biological data for this compound based on published research.

Table 1: Chemical Identifiers of this compound This table provides standard chemical identifiers for the compound.

| Identifier | Value | Source |

| IUPAC Name | [(1S,2S,3R,4S,7R,10R,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate (B1203000) | ontosight.ai |

| CAS Number | 149705-85-1 | ontosight.ai |

Table 2: Comparative Biological Activity of this compound This table presents the biological activity of this compound relative to its parent compound, paclitaxel, in key in-vitro assays. The data is derived from a 2006 study by Ge et al. ku.edu

| Assay | Finding for this compound | Source |

| Tubulin Assembly | Slightly less active than paclitaxel | ku.edu |

| Cytotoxicity (MCF7 Breast Cancer Cells) | Significantly reduced activity compared to paclitaxel | ku.edu |

| Cytotoxicity (NCI/ADR-RES Breast Cancer Cells) | Essentially equivalent activity to paclitaxel | ku.edunih.gov |

Table 3: Interaction with P-glycoprotein (Pgp) This table summarizes the findings regarding the interaction of this compound with the P-glycoprotein (Pgp) efflux pump, a key mechanism in multidrug resistance.

| Assay | Finding for this compound | Source |

| Rhodamine 123 Uptake in BMECs | Interacts with Pgp, indicated by increased rhodamine 123 uptake. | ku.edu |

| Comparative Pgp Interaction | Interaction level is comparable to that of paclitaxel. | ku.eduku.edu |

Structure

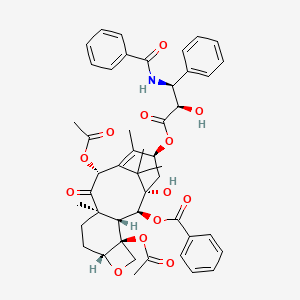

2D Structure

属性

分子式 |

C47H51NO13 |

|---|---|

分子量 |

837.9 g/mol |

IUPAC 名称 |

[(1S,2S,3R,4S,7R,10R,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C47H51NO13/c1-26-32(59-43(55)36(51)35(29-16-10-7-11-17-29)48-41(53)30-18-12-8-13-19-30)24-47(56)40(60-42(54)31-20-14-9-15-21-31)38-45(6,23-22-33-46(38,25-57-33)61-28(3)50)39(52)37(58-27(2)49)34(26)44(47,4)5/h7-21,32-33,35-38,40,51,56H,22-25H2,1-6H3,(H,48,53)/t32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1 |

InChI 键 |

KNDOYLWKJXBKBV-ABSZOUAASA-N |

手性 SMILES |

CC1=C2[C@H](C(=O)[C@@]3(CC[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)C)OC(=O)C |

规范 SMILES |

CC1=C2C(C(=O)C3(CCC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)C)OC(=O)C |

同义词 |

7-deoxypaclitaxel |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivations of 7 Deoxypaclitaxel

Semisynthesis Strategies for 7-Deoxypaclitaxel Production

The direct removal of the C-7 hydroxyl group from paclitaxel (B517696) is a common strategy for producing this compound. This transformation requires chemical methods that can selectively target and reduce the secondary alcohol at this position without affecting the numerous other sensitive functional groups within the molecule.

The Barton-McCombie deoxygenation is a well-established and effective method for the reductive removal of a hydroxyl group. nih.govnrochemistry.com This two-step radical-based reaction has been successfully applied to paclitaxel to generate this compound. nih.govnih.gov

The general protocol involves:

Formation of a Thiocarbonyl Derivative: The C-7 hydroxyl group of paclitaxel is first converted into a thiocarbonyl ester, typically a xanthate. This is achieved by treating the alcohol with a base such as sodium hydride, followed by the addition of carbon disulfide (CS2) and then methyl iodide (MeI). nih.govnrochemistry.com

Radical-Mediated Reduction: The resulting C-7 xanthate is then treated with a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a radical chain carrier, most commonly tributyltin hydride (n-Bu3SnH), in a solvent like toluene (B28343) under reflux conditions. nrochemistry.com The tributyltin radical cleaves the thiocarbonyl group, generating a C-7 alkyl radical on the taxane (B156437) core. This radical subsequently abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the final 7-deoxygenated product. nrochemistry.com

This method proved instrumental in early structure-activity relationship studies, allowing for the synthesis of this compound and demonstrating that the C-7 hydroxyl group was not essential for certain biological activities. nih.govru.nl

Samarium diiodide (SmI2) is a powerful single-electron transfer (SET) reducing agent widely used in organic synthesis for various transformations, including deoxygenation. sioc-journal.cnchemistry-chemists.com In the context of taxane chemistry, SmI2 has been notably effective for the reductive removal of the acetoxy group at the C-10 position. Treatment of paclitaxel with SmI2 and acetic acid provides 10-deacetoxypaclitaxel (B1241736) in high yield (91%). ku.edu This reaction can be prevented by protecting the C-7 hydroxyl group, indicating a potential role for the C-7 hydroxyl in mediating the C-10 reduction. researchgate.net

While SmI2 is a potent reagent for deoxygenation, its application for the direct removal of the non-activated C-7 hydroxyl group in paclitaxel is less frequently reported than the Barton-McCombie reaction. The primary documented use of SmI2 in modifying the paclitaxel core involves the C-10 position. ku.edufrontiersin.org

| Method | Key Reagents | General Mechanism | Primary Application on Paclitaxel Core |

|---|---|---|---|

| Barton Deoxygenation | 1. NaH, CS₂, MeI 2. n-Bu₃SnH, AIBN | Two-step radical-mediated deoxygenation via a xanthate intermediate. nrochemistry.com | Removal of C-7 hydroxyl group. nih.gov |

| Samarium Diiodide (SmI₂) | SmI₂, Acetic Acid | Single-electron transfer (SET) reduction. sioc-journal.cn | Removal of C-10 acetoxy group. ku.edu |

The paclitaxel molecule has eight oxygenated positions, making regioselectivity a critical challenge in its chemical modification. nih.gov The development of techniques to selectively deoxygenate the C-7 position without altering other hydroxyl or ester groups is essential. The Barton deoxygenation itself is a regioselective method in this context, as the C-7 hydroxyl can be selectively converted to the xanthate ester under controlled conditions, leaving other hydroxyls (e.g., at C-1, C-2') untouched. The successful synthesis of this compound using this protocol underscores its regioselective nature. nih.gov In contrast, attempts to remove other hydroxyl groups, such as the tertiary alcohol at C-1 using standard Barton methods, have been shown to fail, instead leading to molecular rearrangements. nih.gov This highlights the unique chemical environment of each functional group and the necessity of carefully chosen synthetic strategies to achieve the desired regiochemical outcome.

Given the relative scarcity of paclitaxel, researchers have explored more abundant taxanes as alternative starting materials. Taxine (B1234092) B, a major alkaloid component found in the needles of the European yew (Taxus baccata), represents a promising and renewable precursor for the synthesis of paclitaxel analogs. acs.orgcapes.gov.brjpccr.eu Although taxine B lacks some of the key structural features of paclitaxel, including the C-7 hydroxyl group and the C-13 side chain, its availability has driven the development of complex synthetic pathways to convert it into valuable taxane structures. acs.orgrsc.org The synthesis of this compound analogs from taxine B is particularly logical as it avoids the difficult step of introducing a hydroxyl group at the C-7 position. acs.org

The conversion of taxine B to this compound is a multi-step process that requires significant chemical manipulation of the taxane core. Research has established efficient pathways to transform taxine B into key intermediates that can then be elaborated to the final product.

A critical step in this transformation is a tandem reaction involving a stereoselective osmylation of a cinnamic ester followed by an intramolecularly assisted methanolysis. rsc.orgresearchgate.net This sequence establishes key stereocenters and functional groups. Once the core intermediate, 7-deoxybaccatin III, is synthesized, the final step involves attaching the requisite β-amino acid side chain to the C-13 hydroxyl group, a well-established procedure in taxane chemistry, to yield this compound. researchgate.net Other related strategies have also successfully converted crude taxine B mixtures into protected this compound derivatives. acs.org

| Stage | Compound Name | Significance |

|---|---|---|

| Starting Material | Taxine B | Abundant, renewable precursor from Taxus baccata needles. acs.orgcapes.gov.br |

| Key Intermediate | Cinnamoyltaxicine | Initial derivative formed from the crude taxine mixture. rsc.orgresearchgate.net |

| Core Intermediate | 7-Deoxybaccatin III | The taxane core ready for side-chain attachment; synthesized in 11 steps from cinnamoyltaxicine. rsc.orgresearchgate.net |

| Final Product | This compound | Formed by coupling the side chain to 7-deoxybaccatin III. researchgate.net |

Semisynthesis from Taxine B and Related Taxane Precursors

Challenges in C7-Hydroxyl Group Incorporation in Semisynthesis

The semisynthesis of paclitaxel and its analogues often encounters significant challenges related to the reactivity and stereochemistry of the taxane core. One of the most notable difficulties is the incorporation of the hydroxyl group at the C7 position.

In efforts to synthesize paclitaxel from precursors like taxine B, the introduction of the C7-hydroxyl group is considered an especially difficult task. ru.nl The complexity of this step is a major reason why synthetic efforts were redirected towards this compound, an analogue that lacks this specific functional group. ru.nl The fact that the C7-hydroxyl group is not essential for the cytotoxic activity of paclitaxel further incentivizes the synthesis of 7-deoxy analogues, thereby circumventing a major synthetic obstacle. ru.nlmdpi.com

Synthesis from 10-Deacetylbaccatin III and Other Available Taxanes

The semisynthesis of this compound relies on the availability of naturally derived taxane precursors. While 10-deacetylbaccatin III (10-DAB) is a cornerstone starting material for paclitaxel itself, other taxanes are pivotal for producing 7-deoxy analogues. ru.nlgoogle.com

Baccatin (B15129273) III is a key starting material for the preparation of this compound. researchgate.net One established method involves the Barton deoxygenation procedure to remove the C7-hydroxyl group from a baccatin III derivative, followed by the attachment of the side chain at the C13 position. researchgate.net

The following table summarizes key synthetic transformations starting from different taxane precursors.

| Starting Material | Key Intermediate/Product | Number of Steps (if specified) | Overall Yield (if specified) | Reference |

| Taxine | 7-Deoxybaccatin III | 11 | 15% | researchgate.net, rsc.org |

| Baccatin III | This compound | Not specified | Not specified | researchgate.net |

| Taxine B | Novel this compound analogues | Not specified | Not specified | capes.gov.br |

Chemoenzymatic Synthesis Approaches for Taxane Analogues

Chemoenzymatic strategies, which combine chemical reactions with biological catalysis, offer powerful tools for the synthesis of complex molecules like taxane analogues. These methods are particularly valuable for achieving high stereoselectivity, a critical aspect of synthesizing the optically active side chain of paclitaxel and its derivatives. mdpi.com

A significant focus of chemoenzymatic methods has been the production of the C13 side chain. Lipase-catalyzed asymmetric hydrolysis is a widely reported technique. mdpi.com For instance, the reduction of methyl 3-chloro-2-oxo-3-phenylpropanoate followed by an efficient lipase-catalyzed resolution can produce all four diastereomers of 3-chloro-2-hydroxy-3-phenylpropanoate, which are precursors to the N-benzoyl-(2R,3S)-3-phenylisoserine methyl ester side chain. capes.gov.br Specific enzymes like Mucor miehei lipase (B570770) have been used for the enantioselective transesterification of side chain precursors. google.com Other enzymatic approaches have utilized the resting cells of Bacillus subtilis for the hydrolysis of racemic α-acetoxy β-lactams or Baker's yeast for the reduction of α-keto-β-lactams to prepare optically active intermediates. nih.gov

Enzymes have also been applied to modify the taxane core itself. In a notable example, the microorganism Nocardioides luteus has been used for the specific hydroxylation of 7-deoxytaxanes at the C6 position to furnish 6-α-hydroxy-7-deoxytaxanes. google.com A culture of N. luteus incubated with 7-deoxybaccatin III was able to convert it to 6-α-hydroxy-7-deoxy-10-deacetylbaccatin III. google.com

| Enzymatic System | Substrate | Product | Purpose | Reference |

| Lipase | syn- and anti-3-chloro-2-hydroxy-3-phenylpropanoates | Enantiomerically pure side chain precursors | Side chain synthesis | capes.gov.br |

| Mucor miehei Lipase | (±)-3-azido-2-hydroxy-3-phenylpropionate derivative | Enantiomerically pure side chain intermediate | Side chain synthesis | google.com |

| Galactomyces geotrichum (Epoxide hydrolase) | (±)-ethyl-3-phenylglycidate | (2R,3S)-ethyl-3-phenylglycidate | Side chain synthesis | mdpi.com |

| Nocardioides luteus | 7-Deoxybaccatin III | 6-α-hydroxy-7-deoxy-10-deacetylbaccatin III | Modification of taxane core | google.com |

Optimization of Synthetic Routes for Research Scale Production

Transitioning a synthetic route from a small-scale laboratory procedure to a more robust, larger-scale process requires significant optimization. For this compound and its analogues, this involves improving reaction efficiency, utilizing cost-effective starting materials, and developing scalable procedures.

One example of optimization is in the synthesis of the paclitaxel side chain. The method originally developed by Denis et al. was modified for multigram scale production by using methyl cinnamate (B1238496) as a starting material, which is inexpensive and available in large quantities. ru.nl This adaptation makes the route more practical for producing the necessary quantities for research and development.

The selection of robust and high-yielding reactions is another cornerstone of optimization. For example, the use of the well-established Barton deoxygenation for C7 hydroxyl removal and the Holton acylation method for side-chain attachment provides a reliable pathway for preparing this compound from baccatin III for research purposes. researchgate.net These methods are known for their efficiency and are suitable for producing the material needed for further studies.

Molecular Mechanisms of Action and Cellular Pharmacology Preclinical Focus

Microtubule Assembly and Dynamics Modulation

In Vitro Tubulin Assembly Assays with 7-Deoxypaclitaxel

The core mechanism of action for taxane-based anticancer agents lies in their ability to interfere with the normal dynamics of microtubules, which are essential components of the cellular cytoskeleton. This compound, a derivative of paclitaxel (B517696), has been evaluated in in vitro tubulin assembly assays to determine its efficacy in promoting the polymerization of tubulin into stable microtubules.

In these assays, this compound was found to be an active agent in promoting the assembly of tubulin. ku.edu However, its potency in this regard is reportedly lower than that of its parent compound, paclitaxel. ku.edu Specifically, studies have shown that this compound is approximately half as active as paclitaxel in promoting tubulin polymerization. ku.edu This indicates that while the 7-hydroxyl group is not essential for the tubulin-polymerizing activity of paclitaxel, its removal does diminish the compound's efficacy in this cell-free system.

Comparative Analysis of Tubulin Polymerization Efficacy with Paclitaxel

When directly compared to paclitaxel, this compound consistently demonstrates a reduced capacity to promote tubulin polymerization. ku.edu One study quantified this difference, reporting that this compound is about 50% as active as paclitaxel in a tubulin assembly assay. researchgate.net Another analogue, 10-deacetoxypaclitaxel (B1241736), was found to be only slightly less active than paclitaxel in the same assay. ku.edu This suggests that modifications at both the C-7 and C-10 positions of the paclitaxel molecule can influence its interaction with tubulin and its ability to stabilize microtubules. The reduced activity of this compound highlights the contribution of the C-7 hydroxyl group to the molecule's tubulin-binding and polymerizing capabilities.

Biophysical Characterization of this compound-Tubulin Interactions

The interaction between paclitaxel and tubulin is a critical determinant of its biological activity. cam.ac.uk Paclitaxel binds to the β-tubulin subunit within the microtubule, stabilizing the polymer and preventing the dynamic instability necessary for normal cellular functions, particularly mitosis. cam.ac.uknih.gov The binding pocket for paclitaxel on β-tubulin involves several amino acid residues. cam.ac.uk While specific biophysical studies detailing the precise binding kinetics and affinity of this compound to tubulin are not extensively reported in the provided results, the reduced activity in tubulin assembly assays suggests a potential alteration in its binding affinity or the conformation it induces upon binding compared to paclitaxel. ku.edu The removal of the 7-hydroxyl group may affect the network of hydrogen bonds or other non-covalent interactions that secure the drug molecule within its binding site on β-tubulin, thereby leading to less efficient microtubule stabilization.

Cellular Activity and Antiproliferative Effects (In Vitro Studies)

Cytotoxicity Evaluation in Cancer Cell Lines (e.g., MCF7, NCI/ADR-RES, P-388, HCT116)

This compound has been evaluated for its cytotoxic effects against a panel of human cancer cell lines. In the P-388 murine leukemia cell line, a derivative of this compound was reported to be more cytotoxic than paclitaxel itself. researchgate.net Against the human breast adenocarcinoma cell line MCF-7, this compound exhibited activity similar to paclitaxel. ku.edu However, other analogues with modifications at both C-7 and C-10 showed significantly reduced activity against MCF-7 cells. ku.edu

In studies with the HCT116 human colon cancer cell line, this compound demonstrated cytotoxicity that was essentially the same as paclitaxel. ku.edu In the multidrug-resistant cell line NCI/ADR-RES, this compound was found to be essentially equivalent to paclitaxel in terms of cytotoxicity. ku.edunih.gov This suggests that the 7-hydroxyl group is not a critical determinant for cytotoxicity in this particular resistant cell line.

Comparative Cytotoxicity Profiles against Drug-Sensitive and Resistant Cell Lines

A key area of investigation for paclitaxel analogues is their activity against drug-resistant cancer cells, which often overexpress the P-glycoprotein (P-gp) efflux pump. researchgate.net this compound has been compared to paclitaxel for its cytotoxicity in both drug-sensitive and drug-resistant cell lines.

In the drug-sensitive MCF-7 breast cancer cell line, this compound showed activity comparable to paclitaxel. ku.edu However, in the P-gp-overexpressing, multidrug-resistant NCI/ADR-RES cell line, this compound and paclitaxel exhibited essentially equivalent cytotoxicity. ku.edunih.gov This finding is significant because it indicates that the removal of the 7-hydroxyl group does not substantially impact the compound's ability to overcome P-gp-mediated drug resistance in this cell line. ku.edu Further studies have shown that this compound does interact with P-glycoprotein, suggesting that its efficacy in resistant cells is not due to a complete evasion of this efflux pump. researchgate.netnih.gov

Table 1: Comparative Biological Activity of this compound and Paclitaxel

| Assay | This compound Activity Relative to Paclitaxel | Cell Line(s) | Reference |

|---|---|---|---|

| Tubulin Assembly | ~50% as active | - | ku.eduresearchgate.net |

| Cytotoxicity | More cytotoxic | P-388 | researchgate.net |

| Cytotoxicity | Similar activity | MCF-7 | ku.edu |

| Cytotoxicity | Similar activity | HCT116 | ku.edu |

| Cytotoxicity | Essentially equivalent | NCI/ADR-RES | ku.edunih.gov |

Mechanisms of Cell Phenotype Reversal Induced by this compound

In preclinical investigations, the paclitaxel analogue this compound, also referred to as 7-deoxytaxol, has been shown to induce a reversal of the cancerous phenotype on its own. nih.govspandidos-publications.com Studies analyzing the subcellular distribution of mass through interferometer-based contour sampling have identified specific cellular features that are altered by treatment with this compound.

Analysis of transformed cells treated with this compound revealed that several characteristic factors of the cancer phenotype were reverted to values typical of normal cells. Specifically, factors associated with filopodia (Factor #4), displacement or deep invaginations in the cell periphery (Factor #5), as well as Factors #8 and #12, shifted towards a normal-cell phenotype. nih.govspandidos-publications.com Conversely, other features remained indicative of or shifted towards the cancer-type. These included Factor #7, which is associated with p21-activated kinase, and Factor #13, related to cell rounding. nih.govspandidos-publications.com These findings suggest that this compound can selectively restore some, but not all, features of a normal, contact-inhibited cell. nih.gov

Interaction with Drug Transporters (Preclinical Models)

P-glycoprotein (Pgp) Interaction Studies in Bovine Brain Microvessel Endothelial Cells (BMECs)

Preclinical studies have established that this compound interacts with the P-glycoprotein (Pgp) efflux pump in in vitro models using bovine brain microvessel endothelial cells (BMECs). researchgate.netku.edu The interaction is typically assessed using a rhodamine 123 uptake assay, where compounds that compete with the Pgp substrate rhodamine 123 for binding to the transporter will increase the intracellular fluorescence. ku.edu

In these assays, this compound was shown to increase the uptake of rhodamine 123 in BMECs, confirming its interaction with Pgp. ku.edu When compared with paclitaxel, this compound demonstrated a comparable level of interaction with the Pgp transporter in this cell model. researchgate.netku.edu

Influence of C7 Modification on Efflux Pump Affinity and Permeation across Biological Barriers (In Vitro/In Situ)

The modification at the C7 position of the paclitaxel molecule, specifically the removal of the hydroxyl group to create this compound, influences its relationship with the Pgp efflux pump. The C7 hydroxyl group is considered part of a "recognition element" for Pgp binding. ku.edu

However, studies comparing this compound to paclitaxel and other analogues have shown that the deoxygenation at the C7 position does not eliminate the compound's interaction with Pgp. researchgate.netku.edu While modifications at other positions, such as the C10 acetoxy group, can lead to a more significant reduction in Pgp interaction, the removal of the C7 hydroxyl group results in a compound that is still a substrate for Pgp. ku.edu The interaction of this compound with Pgp in BMECs is concentration-dependent. ku.edu This indicates that while the C7 modification does alter the molecular structure, it does not prevent the compound from being recognized and transported by Pgp, thereby influencing its potential to permeate biological barriers like the blood-brain barrier where Pgp is highly expressed. ku.eduacs.org

Cellular Uptake and Subcellular Localization Studies (Preclinical)

Apoptotic Pathway Induction and Cell Cycle Modulation in Preclinical Models

While it is expected that this compound shares mechanisms with paclitaxel, such as inducing cell cycle arrest and apoptosis, specific preclinical studies detailing these pathways for the 7-deoxy analogue are limited. ontosight.ai Research has indicated that 7-deoxytaxol can impede the progress of the cell cycle at nanomolar concentrations. nih.govspandidos-publications.com However, comprehensive studies identifying the specific phases of cell cycle arrest (e.g., G2/M), the key regulatory proteins involved, and the precise apoptotic pathways (e.g., intrinsic vs. extrinsic, caspase activation) that are modulated by this compound have not been detailed in the available literature.

Structure Activity Relationship Sar Studies of 7 Deoxypaclitaxel and Its Analogues

Impact of C-7 Deoxygenation on Biological Activity

The removal of the hydroxyl group at the C-7 position of the taxane (B156437) core to form 7-deoxypaclitaxel has been a key modification in SAR studies. Research has shown that this deoxygenation does not significantly compromise, and in some cases may even slightly enhance, the cytotoxic activity of the compound compared to paclitaxel (B517696). ru.nlnih.gov This suggests that the C-7 hydroxyl group is not essential for the compound's primary interaction with its binding site on tubulin. researchgate.net

The minimal impact of C-7 deoxygenation on activity suggests that this position is not directly involved in critical hydrogen bonding interactions within the tubulin binding pocket. researchgate.net This finding has been instrumental in guiding the design of new paclitaxel analogues, as it identifies a position on the taxane core that can be modified without losing the compound's fundamental anticancer properties.

Modifications at Other Taxane Core Positions (e.g., C1, C2, C4, C9, C10, C13) in this compound Analogues

Building on the understanding that the C-7 position is not critical for activity, researchers have explored modifications at other positions of the this compound scaffold to further probe the SAR and develop analogues with enhanced properties. researchgate.netacs.orgcapes.gov.br

Modifications at various positions on the this compound core can influence its ability to bind to and stabilize microtubules. For instance, while the C-7 hydroxyl group is not essential, the C-2 benzoate (B1203000) group is considered crucial for activity. ru.nl Alterations to this group in this compound analogues would likely have a significant negative impact on tubulin binding.

Conversely, modifications at the C-10 position have shown more tolerance. The synthesis of 10-deacetoxy-7-deoxypaclitaxel revealed that this analogue was about half as active as paclitaxel in a tubulin assembly assay, indicating that the C-10 acetoxy group contributes to, but is not absolutely required for, tubulin interaction. ku.edu

The C-4 acetyl group also plays a role in the biological activity. Analogues of this compound lacking the C-4 acetate (B1210297) have demonstrated significantly reduced cytotoxic activity, suggesting its importance for maintaining the active conformation or for direct interaction with the binding site. ru.nl

The cytotoxic potency of this compound analogues is highly sensitive to structural changes at various positions. As mentioned, the absence of the C-4 acetyl group leads to a dramatic decrease in cytotoxicity. ru.nl

Modifications at the C-10 position have yielded interesting results. While 10-deacetoxy-7-deoxypaclitaxel showed reduced activity in some assays, it was found to be essentially equivalent to paclitaxel in terms of cytotoxicity against the NCI/ADR-RES (MDR) cancer cell line. nih.govku.edu This suggests that modifications at this position might influence the compound's interaction with resistance-conferring proteins without drastically affecting its intrinsic cytotoxicity.

Furthermore, the synthesis of novel this compound analogues with structural changes at C1, C2, and C4, derived from taxine (B1234092) B, resulted in compounds with very little to no measurable cytotoxic activity. acs.orgcapes.gov.br This was attributed primarily to the absence of an acylated hydroxyl group at C4, reinforcing the importance of this functional group for cytotoxic potency. acs.org

The following table summarizes the cytotoxic activity of some this compound analogues:

| Compound | Modification | Cell Line | Cytotoxicity (IC50) | Reference |

| Paclitaxel | - | P-388 | - | researchgate.net |

| This compound | C-7 deoxygenation | P-388 | More cytotoxic than paclitaxel | researchgate.net |

| 10-Deacetoxy-7-deoxypaclitaxel | C-7 deoxygenation, C-10 deacetoxylation | NCI/ADR-RES | Essentially equivalent to paclitaxel | nih.govku.edu |

| This compound Analogue | C-1, C-2, C-4 modifications | Human tumor cell lines | Very low to no activity | acs.orgcapes.gov.br |

A significant challenge in cancer chemotherapy is multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (P-gp). These pumps actively transport drugs out of cancer cells, reducing their intracellular concentration and efficacy. The modification of paclitaxel analogues, including those based on the this compound scaffold, has been explored as a strategy to evade P-gp-mediated efflux.

Studies have shown that this compound interacts with P-gp. nih.govresearchgate.net However, modifications at other positions can modulate this interaction. For example, 10-deacetoxy-7-deoxypaclitaxel was found to have less interaction with P-gp in bovine brain microvessel endothelial cells compared to paclitaxel and this compound. nih.gov This suggests that the C-10 acetoxy group is a recognition element for P-gp, and its removal can reduce the affinity of the compound for this efflux pump. ku.edu

Despite the reduced interaction with P-gp in this specific cell model, 10-deacetoxy-7-deoxypaclitaxel remained a substrate for P-gp, as it still increased the uptake of the P-gp substrate rhodamine 123. ku.edu This highlights the complex nature of drug-efflux pump interactions and suggests that multiple regions of the paclitaxel molecule are involved in P-gp recognition.

Conformational Studies and Their Relevance to Biological Activity

The three-dimensional conformation of paclitaxel and its analogues is critical for their biological activity. The molecule is known to adopt different conformations in solution, and it is believed that a specific "T-shaped" conformation is the one that binds to tubulin. nih.gov

For instance, the C-4 acetyl group is thought to be important for maintaining the correct conformation of the taxane core. ru.nl Its removal could lead to a conformational change that is less favorable for binding to tubulin, explaining the observed loss of activity.

Computational modeling and NMR studies are valuable tools for investigating the conformational behavior of paclitaxel analogues. google.com These studies can help to understand how specific structural modifications influence the equilibrium between different conformations and how this relates to their biological activity. The "hydrophobic collapse" theory suggests that in aqueous environments, nonpolar groups cluster together, influencing the molecule's shape and its ability to interact with its target. ru.nl

Rational Design Principles for Novel this compound Analogues with Enhanced Research Profiles

Based on the accumulated SAR data, several rational design principles can be formulated for the development of novel this compound analogues with improved research profiles:

Maintain Core Structural Features: The C-2 benzoate group and the C-13 side chain are essential for activity and should generally be preserved. ru.nl The oxetane (B1205548) ring is also considered important. ru.nl

Leverage the C-7 Position: Since the C-7 position is not critical for activity, it represents a strategic site for introducing modifications aimed at improving other properties, such as solubility or metabolic stability, without compromising cytotoxicity.

Modulate Efflux Pump Interaction: The C-10 position has been identified as a key site for influencing interaction with P-gp. ku.edu Designing this compound analogues with modifications at C-10 could lead to compounds with reduced susceptibility to efflux and improved efficacy against MDR tumors.

Optimize the C-4 Position: While the C-4 acetyl group is important, subtle modifications might be tolerated and could be explored to fine-tune the compound's properties. However, complete removal is detrimental. ru.nl

Consider Conformational Constraints: Introducing structural constraints, such as bridging different parts of the molecule, could lock the analogue in the bioactive conformation, potentially leading to enhanced potency. google.com

Focus on a "Southern" Strategy: Research has suggested that the "northern" surface of the paclitaxel molecule (including C-7, C-9, and C-10) is less critical for binding than the "southern" surface (including C-1, C-2, and C-4). ru.nl This provides a rationale for focusing modification efforts on the northern face to improve properties while maintaining the essential binding interactions.

By applying these principles, it is possible to rationally design and synthesize new this compound analogues with potentially superior characteristics for further investigation as research tools and potential therapeutic agents.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for 7-Deoxypaclitaxel Analysis in Research Samples

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the cornerstone for the separation and analysis of this compound. When coupled with various detectors, it provides a robust platform for both qualitative and quantitative assessment.

The development of a reliable HPLC method for this compound is critical for its analysis. While specific methods for this compound are not extensively published, methods for paclitaxel (B517696) and its related impurities, such as 7-epipaclitaxel and 10-deacetylpaclitaxel, are well-established and directly applicable. These methods typically utilize reverse-phase chromatography. nih.gov

A typical HPLC method involves a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. nih.goveurekaselect.com Gradient elution is often employed to achieve optimal separation of the main compound from any impurities or degradation products. nih.gov Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength of 227 nm, where the taxane (B156437) core exhibits strong absorbance. nih.govijprajournal.com

Method validation is performed in accordance with guidelines from the International Council for Harmonisation (ICH) to ensure the method is suitable for its intended purpose. ijprajournal.comfda.gov Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov

Table 1: Example HPLC Method Parameters for Taxane Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reverse-phase C18 (e.g., 150 x 4.6 mm, 3.5 µm) | nih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water | nih.gov |

| Flow Rate | 1.0 - 1.5 mL/min | eurekaselect.comsigmaaldrich.com |

| Column Temperature | 30 - 40 °C | nih.govsigmaaldrich.com |

| Detection | UV at 227 nm | nih.govijprajournal.com |

| Injection Volume | 5 - 20 µL | eurekaselect.comijprajournal.com |

Table 2: Typical HPLC Method Validation Results for Taxane Analysis

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Linearity (r²) | > 0.999 | ijprajournal.com |

| Accuracy (Recovery %) | 98 - 102% | ijprajournal.com |

| Precision (%RSD) | < 2% | ijprajournal.com |

| LOD | ~0.08 µg/mL | nih.gov |

| LOQ | ~0.24 µg/mL | nih.gov |

Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is an indispensable tool for the analysis of this compound. It offers superior sensitivity and selectivity compared to UV detection, making it ideal for both structural confirmation and trace-level quantification. nih.gov

For characterization, high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of this compound. The molecular formula of this compound is C47H51NO13, and its expected monoisotopic mass is 837.3361 g/mol . Electrospray ionization (ESI) is a commonly used soft ionization technique that typically produces protonated molecules [M+H]+ or other adducts (e.g., [M+Na]+, [M+NH4]+). fishersci.com

Tandem mass spectrometry (MS/MS) is used to generate characteristic fragmentation patterns that serve as a structural fingerprint. uab.edu In the analysis of taxanes, collision-induced dissociation (CID) results in the cleavage of the ester bonds, particularly the loss of the C-13 side chain, providing valuable structural information. nih.gov For this compound, the fragmentation pattern would be expected to be similar to paclitaxel but would reflect the absence of the C-7 hydroxyl group.

For quantification, tandem mass spectrometry is typically performed using a triple quadrupole instrument operating in selected reaction monitoring (SRM) mode. nih.gov This technique involves monitoring a specific precursor ion-to-product ion transition, which provides exceptional selectivity and sensitivity for quantifying the analyte in complex mixtures. nih.gov For example, in paclitaxel analysis, a common transition monitored is m/z 854.6 → 286.2. nih.gov A similar specific transition would be developed for this compound for its accurate quantification.

Spectroscopic Methods for Structural Elucidation of this compound and its Derivatives

Spectroscopic techniques are fundamental for the unambiguous structural elucidation of this compound and its synthesized derivatives. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary methods used. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. nih.govresearchgate.net

¹H NMR provides information about the chemical environment of each proton in the molecule. For this compound, the ¹H NMR spectrum would show characteristic signals for the taxane core and the C-13 side chain. Crucially, comparison with the spectrum of paclitaxel would reveal the absence of the proton signal associated with the C-7 hydroxyl group and a change in the chemical shift and multiplicity of the C-7 proton itself, confirming the deoxygenation at this position. researchgate.net

¹³C NMR provides a spectrum of all the carbon atoms in the molecule. The absence of the C-7 hydroxyl group would cause a significant upfield shift of the C-7 carbon signal compared to its position in the paclitaxel spectrum. nih.gov

Quantitative Analysis in Biological Matrices for Preclinical Research

For preclinical research, such as pharmacokinetic studies, it is essential to have validated bioanalytical methods to quantify this compound in biological matrices like plasma, serum, and tissue homogenates. nih.gov LC-MS/MS is the gold standard for this application due to its high sensitivity, selectivity, and speed. nih.govmdpi.com

The development of a bioanalytical method involves several key steps:

Sample Preparation: The first step is to extract this compound from the complex biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). fishersci.commdpi.com SPE often provides the cleanest extracts, leading to reduced matrix effects and improved assay performance. fishersci.com An internal standard (IS), typically a structurally similar molecule or a stable isotope-labeled version of the analyte, is added at the beginning of the process to correct for variability during sample preparation and analysis. nih.gov

Chromatographic Separation: A rapid and efficient HPLC or UHPLC separation is developed to resolve the analyte from endogenous matrix components. mdpi.com

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer in SRM mode, as described previously, to ensure sensitive and specific quantification. fishersci.comnih.gov

The method must be fully validated according to regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). fda.goveuropa.eueuropa.eu

Table 3: Key Validation Parameters for Bioanalytical Methods

| Validation Parameter | Description | Reference |

|---|---|---|

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | europa.eu |

| Accuracy & Precision | Determined by analyzing quality control (QC) samples at multiple concentration levels on different days. Accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and precision (%CV) should not exceed 15% (20% at LLOQ). | nih.govnih.gov |

| Calibration Curve | Demonstrates the relationship between instrument response and known concentrations of the analyte. A linear range is established from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ). | dovepress.com |

| Recovery | The efficiency of the extraction process, comparing the analyte response from an extracted sample to that of a non-extracted standard. | mdpi.comdovepress.com |

| Matrix Effect | Assesses the suppression or enhancement of ionization of the analyte due to co-eluting matrix components. | mdpi.com |

| Stability | Evaluates the chemical stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative). | nih.gov |

Preclinical Efficacy Studies in Non Human Models

In Vitro Efficacy Assessments in Cell Lines

The initial evaluation of an anticancer agent's potential begins with in vitro studies, which measure its direct cytotoxic effects on cancer cell lines. 7-Deoxypaclitaxel has been assessed against various human tumor cell lines, demonstrating significant biological activity.

Research indicates that the removal of the hydroxyl group at the C-7 position of paclitaxel (B517696) can influence its cytotoxic potency. In one study, deoxygenation at this position yielded a product that was reportedly more cytotoxic than the parent compound, paclitaxel, against P-388 murine leukemia cells. researchgate.net Further studies have shown that this compound exhibited cytotoxic activity comparable to paclitaxel against the HCT116 human colon carcinoma cell line.

In evaluations using the multidrug-resistant (MDR) NCI/ADR-RES human cancer cell line, which overexpresses P-glycoprotein, this compound was found to be essentially equivalent to paclitaxel in terms of cytotoxicity. researchgate.net This suggests that the modification at the C-7 position does not diminish its effectiveness in cells that have developed this common mechanism of drug resistance. researchgate.net The compound's ability to promote the assembly of tubulin into stable microtubules, a hallmark mechanism of taxanes, was also confirmed. researchgate.net

In Vitro Cytotoxicity of this compound

| Compound | Cell Line | Cancer Type | Observed Activity | Reference |

|---|---|---|---|---|

| This compound | P-388 | Murine Leukemia | More cytotoxic than paclitaxel | researchgate.net |

| This compound | HCT116 | Human Colon Carcinoma | Equally active as paclitaxel | |

| This compound | NCI/ADR-RES | Human Cancer (MDR) | Essentially equivalent cytotoxicity to paclitaxel | researchgate.net |

In Vivo Studies in Animal Models (e.g., Mouse Models)

Following promising in vitro results, the efficacy of this compound was assessed in more complex biological systems using animal models. These studies are critical for understanding how the compound behaves in a whole organism, providing insights into its potential therapeutic effectiveness.

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard method for evaluating the in vivo antitumor activity of new drug candidates. altogenlabs.com

In Vivo Antitumor Activity in HCT116 Xenograft Model

| Compound | Xenograft Model | Key Findings | Statistical Significance | Reference |

|---|---|---|---|---|

| Compound 7 (this compound) | HCT116 Human Colon Cancer | Significant inhibition of tumor growth; Reduced final tumor weight and size. | P < 0.01 vs. vehicle control | researchgate.net |

Understanding the relationship between a drug's concentration in the body over time (pharmacokinetics, PK) and its observed therapeutic effect (pharmacodynamics, PD) is crucial for optimizing drug development. mdpi.comamegroups.org Preclinical PK/PD modeling aims to establish a quantitative link between drug exposure and antitumor response, which helps in predicting clinical outcomes. aacrjournals.org

For taxanes, pharmacokinetic behavior can be complex. Paclitaxel, for instance, exhibits nonlinear pharmacokinetics, partly due to the formulation vehicle, Cremophor EL. nih.gov In contrast, docetaxel (B913) shows more linear pharmacokinetics. nih.govresearchgate.net These PK profiles, which describe drug absorption, distribution, metabolism, and excretion (ADME), directly influence the drug's concentration at the tumor site and, consequently, its efficacy. nih.govresearchgate.net

The goal of PK/PD modeling in preclinical studies is to use data from animal models to understand the dose-exposure-response relationship. mdpi.com This involves developing mathematical models that can describe tumor growth in untreated animals and how that growth is inhibited by drug treatment. aacrjournals.org Such models can integrate data on drug potency and the kinetics of tumor cell death to rank different compounds and optimize dosing schedules for future experiments. aacrjournals.org While specific, detailed PK/PD models for this compound are not widely published, the principles established for other taxanes guide its evaluation, emphasizing the need to correlate drug exposure levels with the observed tumor growth inhibition in xenograft models. mdpi.comaacrjournals.org

To improve efficacy and overcome drug resistance, taxanes are often evaluated in combination with other cytotoxic or targeted agents. waocp.orgnih.gov Preclinical studies are essential for identifying synergistic or additive interactions and determining the optimal sequence of drug administration. nih.gov

The rationale for combination therapy is based on targeting different molecular pathways involved in cancer progression. waocp.orgspandidos-publications.com For example, preclinical studies have successfully combined paclitaxel with curcumin, showing synergistic improvements in therapeutic efficacy against various cancers, including cervical and ovarian cancer. spandidos-publications.com Other research has explored combining taxanes with agents that target specific cellular processes, such as the combination of docetaxel with inhibitors of the EGFR pathway in prostate cancer models. mdpi.com The sequence of administration can be critical; in vitro studies combining taxanes with antimetabolites like methotrexate (B535133) have shown that the sequence can determine whether the interaction is synergistic or antagonistic. nih.gov Although specific combination studies involving this compound are not extensively documented, the preclinical evaluation of taxane (B156437) analogues generally includes testing in combination regimens to explore their potential in multifaceted therapeutic strategies. waocp.orgmdpi.com

Methodological Considerations for Robust Preclinical Efficacy Studies

The reliability and translational value of preclinical efficacy data depend heavily on the rigor of the experimental design. researchgate.net Choosing an appropriate research method is critical to ensure that the experimental data can be successfully translated into clinical practice. researchgate.net

A fundamental aspect is the selection of relevant animal tumor models. While subcutaneous xenografts are widely used for their simplicity and ease of monitoring, orthotopic models (where tumor cells are implanted in the corresponding organ) can offer enhanced biological relevance by better mimicking the natural tumor microenvironment. altogenlabs.comijpbs.com The choice of model should align with the research question, considering factors like tumor-stroma interactions and metastatic potential. researchgate.net

Key components of a robust preclinical study include:

Well-Characterized Models: Using established and well-characterized human cancer cell lines for xenografts is essential for reproducibility. researchgate.netijpbs.com

Appropriate Controls: Including untreated or vehicle-treated control groups is necessary to accurately measure the drug's effect on tumor growth. nih.gov

Data Collection: Efficacy should be quantified through objective measures such as tumor growth delay, reduction in tumor volume, and, where applicable, survival analysis. nih.govutwente.nl Monitoring animal body weight is also a common practice to provide a preliminary assessment of toxicity. altogenlabs.com

PK/PD Analysis: Integrating pharmacokinetic data with pharmacodynamic outcomes allows for a more sophisticated understanding of the dose-response relationship, moving beyond simple dose-level comparisons to exposure-based analysis. mdpi.comaacrjournals.org

Statistical Rigor: The results must be statistically analyzed to determine if the observed effects are significant. japsonline.com

By adhering to these methodological standards, preclinical studies can generate high-quality, reliable data that provide a solid foundation for the further development of promising agents like this compound. researchgate.netnih.gov

Future Directions and Emerging Research Avenues for 7 Deoxypaclitaxel

Development of Next-Generation Taxane (B156437) Analogues Based on 7-Deoxypaclitaxel Scaffold

The structural modification of paclitaxel (B517696) has been a cornerstone of medicinal chemistry for decades, aiming to enhance its therapeutic index. ru.nl Structure-activity relationship (SAR) studies have revealed that certain positions on the taxane core are more amenable to modification than others without significantly compromising the primary mechanism of action—microtubule stabilization. patsnap.com Research has indicated that the C-7 position is one such area; its modification or the removal of the hydroxyl group to create this compound results in analogues that retain cytotoxicity comparable to the parent compound, paclitaxel. tandfonline.com

This finding is pivotal for future research, establishing the this compound scaffold as a robust foundation for creating next-generation taxanes. frontiersin.org The absence of the C-7 hydroxyl group simplifies synthetic pathways and may alter the molecule's interaction with efflux pumps like P-glycoprotein (Pgp), which are major contributors to multidrug resistance (MDR). dovepress.com Research into analogues like 10-deacetoxy-7-deoxypaclitaxel has been pursued with the goal of decreasing Pgp binding and improving efficacy against resistant cancer cells. ru.nldovepress.com

Future efforts are expected to focus on using the this compound core to introduce novel functionalities at other positions. The goal is to develop analogues with superior properties, such as:

Enhanced activity against drug-resistant tumors: By creating compounds that are poor substrates for Pgp.

Improved water solubility: To eliminate the need for problematic formulating agents like Cremophor EL, which is associated with hypersensitivity reactions. nih.gov

Greater metabolic stability: Leading to more predictable pharmacokinetic profiles.

The development of such analogues will rely on a combination of organic synthesis, computational modeling, and extensive biological evaluation to identify candidates with the most promising therapeutic potential. researchgate.net

Exploration of Novel Biological Targets Beyond Microtubules

While the primary anticancer activity of taxanes is unequivocally linked to their ability to stabilize microtubules, leading to mitotic arrest and apoptosis, emerging evidence suggests their biological activity is more complex. dovepress.comresearchgate.net Paclitaxel itself has been shown to interact with targets other than tubulin, notably the Toll-like receptor 4 (TLR4) signaling pathway, which is a key component of the innate immune system. researchgate.netnih.gov Paclitaxel can bind to the TLR4 accessory protein MD-2, thereby modulating inflammatory responses. nih.govmdpi.comresearchgate.net

This opens a compelling new research avenue for this compound and its future analogues. The structural change at the C-7 position could significantly alter the compound's interaction with these alternative targets. Preliminary studies on other C-7 modified paclitaxel analogues have already indicated a potential for anti-inflammatory effects mediated through the TLR4/MD-2 complex. researchgate.net

Future research in this area will likely focus on:

Investigating the immunomodulatory properties of this compound to determine if it acts as an agonist or antagonist of the TLR4 pathway, and how this compares to paclitaxel. researchgate.net

Exploring other potential non-tubulin targets, which could include various kinases or transcription factors involved in cell proliferation and survival.

Leveraging dual-target mechanisms. An analogue that combines potent microtubule stabilization with beneficial immunomodulation could represent a significant therapeutic advance, potentially overcoming resistance mechanisms and enhancing tumor cell killing.

One study noted that a paclitaxel analogue lacking the oxetane (B1205548) D-ring, a significant structural departure, exhibited cytotoxicity through a mechanism involving mTOR inhibition-dependent autophagy rather than the typical apoptosis pathway, highlighting that taxoids can have diverse mechanisms of action. This further supports the exploration of non-traditional pathways for this compound.

Advanced Drug Delivery Systems for Preclinical Research (e.g., Nanoparticles, Polymeric Micelles)

A major challenge with paclitaxel and its derivatives, including this compound, is their poor water solubility. nih.gov This necessitates the use of formulation vehicles that can themselves cause adverse effects. Nanotechnology offers a powerful solution to this problem, and its application to this compound is a critical area for future preclinical research. Advanced drug delivery systems, such as nanoparticles and polymeric micelles, are being actively investigated.

Nanoparticles , particularly those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), can encapsulate hydrophobic drugs like this compound. These systems offer several advantages:

Enhanced drug solubility and stability in aqueous environments.

Passive tumor targeting through the Enhanced Permeability and Retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissue due to leaky vasculature.

Potential to overcome drug efflux pumps , as nanoparticles are often taken up by cells via endocytosis, bypassing these resistance mechanisms.

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers. The hydrophobic core can effectively solubilize this compound, while the hydrophilic shell provides stability in circulation. researchgate.net Research on paclitaxel-loaded polymeric micelles has demonstrated their ability to deliver higher drug doses to tumor tissue while minimizing systemic toxicity. Targeted micelles, decorated with ligands like specific antibodies or phage proteins, can further enhance binding and uptake by cancer cells.

Future preclinical studies will focus on optimizing these nano-formulations for this compound, evaluating their pharmacokinetic profiles, biodistribution, and therapeutic efficacy in various cancer models.

Interdisciplinary Research Collaborations for Comprehensive Characterization

The journey of a compound like this compound from a laboratory curiosity to a potential clinical candidate is exceedingly complex and cannot be accomplished within a single scientific discipline. researchgate.net Realizing its full therapeutic potential necessitates robust, interdisciplinary research collaborations. mdpi.com

The comprehensive characterization of this compound and its next-generation analogues requires a synergistic approach, integrating expertise from multiple fields:

Medicinal and Synthetic Chemistry: To design and synthesize novel analogues with desired structural modifications. researchgate.net

Molecular and Cellular Biology: To elucidate mechanisms of action, identify biological targets (both tubulin and non-tubulin), and study effects on the cell cycle and signaling pathways.

Pharmacology and Pharmacokinetics: To evaluate the in vitro and in vivo efficacy, metabolism, and toxicity of new compounds and formulations.

Materials Science and Nanotechnology: To develop and characterize advanced drug delivery systems like nanoparticles and micelles.

Computational Biology and Bioinformatics: To model drug-target interactions, predict structure-activity relationships, and analyze complex biological data.

Such collaborations are essential for a holistic understanding of the drug's behavior and for efficiently translating promising preclinical findings into clinical development. nih.gov The success of the original paclitaxel campaign underscored the power of combining different scientific expertises, and the future development of this compound will undoubtedly depend on continuing this collaborative tradition. mdpi.com

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for 7-Deoxypaclitaxel, and what key challenges arise in achieving stereochemical control during synthesis?

- Methodological Answer : The semisynthesis of this compound from taxine derivatives involves selective deoxygenation at the C7 position. Key steps include protecting group strategies (e.g., hydroxyl protection with trimethylsilyl groups) and catalytic hydrogenation. A major challenge is maintaining stereochemical fidelity during deoxygenation, which requires chiral catalysts (e.g., Rhodium-BINAP complexes) to preserve the bioactive conformation. Confirmation of stereochemistry should employ nuclear Overhauser effect (NOE) NMR spectroscopy and X-ray crystallography .

Q. How should this compound be handled and stored to ensure stability in experimental settings?

- Methodological Answer : Store this compound in airtight containers under inert gas (e.g., argon) at -20°C to prevent oxidation and hydrolysis. Avoid exposure to light and humidity. For handling, use glove boxes or fume hoods with thorough dedusting protocols. Stability testing via HPLC-PDA (photodiode array detection) is recommended every 6 months to monitor degradation products .

Q. What structural features differentiate this compound from paclitaxel, and how do these modifications impact tubulin binding affinity?

- Methodological Answer : The absence of the C7 hydroxyl group alters the molecule’s hydrogen-bonding network with β-tubulin. Computational docking studies (e.g., AutoDock Vina) and comparative binding assays (e.g., fluorescence anisotropy) can quantify affinity changes. Note that the C7 deoxygenation reduces polarity, potentially enhancing membrane permeability but may require co-solvents (e.g., Cremophor EL) for in vitro solubility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported cytotoxicity profiles of this compound across different cancer cell lines?

- Methodological Answer : Contradictory cytotoxicity data often stem from variations in cell culture conditions (e.g., serum concentration, passage number) or assay protocols. Standardize assays using the NCI-60 panel with fixed incubation times (72 hours) and ATP-based viability readouts (e.g., CellTiter-Glo). Perform meta-analysis of existing data to identify outliers and validate results via orthogonal methods (e.g., clonogenic assays) .

Q. What experimental strategies optimize the pharmacokinetic properties of this compound while maintaining its bioactivity?

- Methodological Answer : To enhance bioavailability, consider prodrug formulations (e.g., esterification at the C2′ position) or nano-delivery systems (e.g., PEGylated liposomes). Pharmacokinetic studies in murine models should include LC-MS/MS quantification of plasma concentrations and tissue distribution. Balance lipophilicity adjustments with tubulin binding efficacy using structure-activity relationship (SAR) models .

Q. How can researchers design comparative studies to evaluate this compound’s efficacy against taxane-resistant cancers?

- Methodological Answer : Establish resistant cell lines via gradual paclitaxel exposure (IC50 escalation over 6 months). Use RNA-seq to identify overexpression of efflux pumps (e.g., P-gp) or β-tubulin isoforms. Test this compound in parallel with paclitaxel, including controls for P-gp inhibition (e.g., verapamil). Measure apoptosis via Annexin V/PI flow cytometry and mitotic arrest via phospho-histone H3 staining .

Methodological Frameworks for Research Design

Q. What frameworks (e.g., PICO, FINER) are suitable for formulating research questions on this compound’s mechanism of action?

- Methodological Answer : Apply the PICO framework to define:

- P opulation: Specific cancer subtypes (e.g., ovarian adenocarcinoma).

- I ntervention: this compound dosing regimens.

- C omparison: Paclitaxel or docetaxel.

- O utcome: Mitotic arrest duration (hours) or IC50 shifts.

The FINER criteria ensure feasibility, novelty, and relevance, such as exploring synergy with PARP inhibitors in BRCA-mutated models .

Q. How should contradictory data on this compound’s off-target effects be systematically analyzed?

- Methodological Answer : Use Benford’s Law to detect anomalous data distributions in published studies. Pair this with pathway enrichment analysis (e.g., KEGG, GO terms) to identify unexpected targets. Validate findings via CRISPR-Cas9 knockout models of putative off-target genes and phenotypic rescue experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。